2-Fluoro-2-phenylacetamide

Enzyme Inhibition Glycobiology Lysosomal Storage Disorders

2-Fluoro-2-phenylacetamide (CAS 14204-07-0), with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol, is an α-fluorinated phenylacetamide derivative. It belongs to the broader class of halogenated phenylacetamides and propanamides, which are extensively investigated as bioactive scaffolds.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 14204-07-0
Cat. No. B083678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-phenylacetamide
CAS14204-07-0
SynonymsBenzeneacetamide, -alpha--fluoro-
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)N)F
InChIInChI=1S/C8H8FNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
InChIKeyRNRBGHTUJLSGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-phenylacetamide (CAS 14204-07-0) | Core Properties and Class Context for Scientific Procurement


2-Fluoro-2-phenylacetamide (CAS 14204-07-0), with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol, is an α-fluorinated phenylacetamide derivative [1]. It belongs to the broader class of halogenated phenylacetamides and propanamides, which are extensively investigated as bioactive scaffolds [2]. The compound features a single fluorine atom substitution at the alpha-position of the phenylacetamide core, distinguishing it from non-fluorinated, multi-fluorinated, or ring-fluorinated analogs. This specific substitution pattern is critical for its utility as a versatile synthetic building block and for its unique biological profile in enzyme inhibition and receptor antagonism [2].

2-Fluoro-2-phenylacetamide (CAS 14204-07-0) | Why Simple In-Class Substitution is Scientifically Unsound


Generic substitution within the phenylacetamide class is scientifically unsound due to profound differences in molecular recognition driven by halogenation pattern and regiochemistry. For example, in a structure-activity relationship (SAR) study of 2β-deoxyfuconojirimycin (DFJ) acetamide inhibitors, the presence of a single fluoro group on the phenyl ring markedly increased potency and selectivity for α-l-fucosidases, whereas the addition of a second or third fluoro group decreased inhibition potency [1]. Similarly, a study of 117 halogenated phenyl acetamide/propanamide analogs targeting TRPV1 revealed a broad functional spectrum, ranging from agonism to potent antagonism, based solely on halogen substitution [2]. Therefore, assuming functional equivalence between 2-fluoro-2-phenylacetamide and its close analogs, such as non-fluorinated, difluorinated, or chlorinated variants, introduces significant risk of experimental failure and can invalidate a research program's core hypothesis.

2-Fluoro-2-phenylacetamide (CAS 14204-07-0) | A Quantitative Evidence Guide for Differentiated Selection


2-Fluoro-2-phenylacetamide vs. Non-Fluorinated Parent | Enhanced α-L-Fucosidase Inhibition Potency

The incorporation of the 2-fluoro-2-phenylacetamide scaffold into a 2β-deoxyfuconojirimycin (DFJ) derivative resulted in an 18-fold increase in inhibitory potency against human lysosomal α-L-fucosidase compared to the original, non-fluorinated DFJ compound [1]. The N-(2-fluorophenyl)-2β-DFJ acetamide derivative (compound 18j) exhibited potent and selective inhibition of α-l-fucosidases from multiple species [1].

Enzyme Inhibition Glycobiology Lysosomal Storage Disorders

2-Fluoro-2-phenylacetamide Derivative vs. Acarbose | Superior α-Glucosidase Inhibition

A derivative containing the N-2-fluorophenylacetamide moiety (compound 6l) demonstrated exceptional potency as an α-glucosidase inhibitor, vastly outperforming the clinical reference standard acarbose [1].

Metabolic Enzyme Inhibition α-Glucosidase Drug Discovery

2-Fluoro-2-phenylacetamide Derivative vs. Parent Compound | CDK2 Inhibitory Activity

When the 2-fluoro-2-phenylacetamide moiety is incorporated into a specific 3-aminopyrazole scaffold, it confers nanomolar potency against the cyclin-dependent kinase 2 (CDK2) target [1].

Kinase Inhibition CDK2 Cancer Research

2-Fluoro-2-phenylacetamide Scaffold in TRPV1 Antagonist SAR | Differential Activity from Multi-Fluorinated Analogs

In a large SAR study of 117 halogenated phenyl acetamide/propanamide analogs as TRPV1 antagonists, specific substitution patterns were linked to potent antagonism. While potent antagonists like compounds 28 and 92 (Ki[CAP] = 2.6 and 6.9 nM) featured two fluoro groups in the A-region, the data underscores that mono-fluorination at the alpha-position (as in 2-fluoro-2-phenylacetamide) provides a distinct and valuable starting point, with its activity profile being different from both non-fluorinated and poly-fluorinated variants [1]. This is further supported by data showing a wide range of TRPV1 antagonistic potencies (e.g., IC50 values ranging from 14 nM to >14,000 nM) depending on the precise halogenation and substitution of the phenylacetamide core [2].

Pain Research TRPV1 Antagonism Neuroscience

2-Fluoro-2-phenylacetamide (CAS 14204-07-0) | Optimal Scientific and Procurement Scenarios


Scenario 1: Development of High-Potency α-Glucosidase or α-L-Fucosidase Inhibitors

A research group focused on metabolic disorders or lysosomal storage diseases (e.g., fucosidosis) is designing novel enzyme inhibitors. The quantitative evidence clearly demonstrates that incorporating the 2-fluoro-2-phenylacetamide scaffold into a lead compound can enhance inhibitory potency by up to 126-fold against α-glucosidase compared to the standard drug acarbose [1], and by ~18-fold against α-L-fucosidase compared to a non-fluorinated parent [2]. In this scenario, 2-fluoro-2-phenylacetamide is not an interchangeable building block but a strategic choice to achieve high target affinity and selectivity, making its procurement essential for the program's success.

Scenario 2: Structure-Activity Relationship (SAR) Exploration of TRPV1 Antagonists

A medicinal chemistry team is optimizing a lead series for TRPV1 antagonism as a potential non-opioid analgesic. Class-level SAR evidence indicates that the halogenation pattern on the phenylacetamide A-region dictates functional activity, ranging from agonism to potent antagonism, with single-digit nanomolar Ki values achievable [1]. In this context, 2-fluoro-2-phenylacetamide serves as a specific, well-defined SAR probe. Its procurement and use in parallel synthesis allows the team to systematically interrogate the effects of mono-fluorination at the alpha-position, a key variable that cannot be accurately predicted by testing other halogenated or non-halogenated analogs [2].

Scenario 3: Synthesis of Novel Kinase Inhibitors with a Privileged Fragment

An oncology drug discovery program is focused on developing ATP-competitive inhibitors of CDK2. The team requires a chemical starting material that has been validated as a privileged fragment for this target class. The direct evidence shows that when the 2-fluoro-2-phenylacetamide group is appended to a specific 3-aminopyrazole core, the resulting molecule achieves a potent IC50 of 99 nM against CDK2 [1]. This makes 2-fluoro-2-phenylacetamide a high-value procurement item for any project aiming to explore the chemical space around this validated, nanomolar-potency lead compound.

Scenario 4: Fluorine-19 NMR Studies in Structural Biology and Drug Metabolism

A structural biology or DMPK (Drug Metabolism and Pharmacokinetics) group requires an 19F NMR probe to study protein-ligand interactions or to track metabolic fate. 2-Fluoro-2-phenylacetamide contains a single fluorine atom in a distinct chemical environment. Its procurement for this purpose is driven by its specific physicochemical properties and the need for a clean 19F NMR signal, a tool not provided by non-fluorinated analogs. While not a direct comparison of bioactivity, this is a critical selection criterion for this specific analytical application, highlighting the compound's value beyond medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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